

Pectenotoxin 2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pectenotoxin 2**

Cat. No.: **B000117**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectenotoxin 2 (PTX2) is a potent marine biotoxin belonging to the polyether macrolide family. [1] Originally isolated from the scallop *Patinopecten yessoensis*, it is produced by dinoflagellates of the genus *Dinophysis* and can accumulate in shellfish, posing a risk to human health.[1][2] While initially associated with diarrheic shellfish poisoning (DSP), its primary mechanism of action is distinct from other DSP toxins. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the molecular mechanisms of **Pectenotoxin 2**, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Pectenotoxin 2 is a complex macrocyclic lactone characterized by multiple ether rings and a spiroketal functional group.[3] Its intricate structure is fundamental to its biological activity.

Property	Value	Reference
Chemical Formula	C ₄₇ H ₇₀ O ₁₄	[3][4]
Molecular Weight	859.06 g/mol	[4][5]
CAS Number	97564-91-5	[3][5]
Appearance	Solid	[5]
Storage	-20°C in the dark	[5]

Biological Properties and Activity

The primary biological target of **Pectenotoxin 2** is the cellular cytoskeleton, specifically actin. Unlike many other marine toxins, PTX2 does not inhibit protein phosphatases such as PP2A.

Acute Toxicity

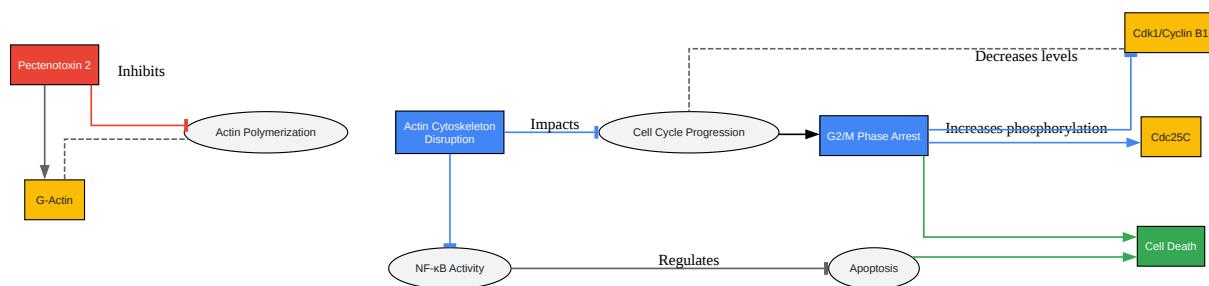
Pectenotoxin 2 exhibits high acute toxicity when administered via intraperitoneal injection in mice. In contrast, its oral toxicity is remarkably low.

Assay	Species	Route of Administration	Value	Reference
LD ₅₀	Mouse	Intraperitoneal	219 µg/kg	[6]
LD ₅₀ Range	Mouse	Intraperitoneal	219 - 411 µg/kg	[3]
Oral Toxicity	Mouse	Oral	No adverse effects up to 5000 µg/kg	[7]
LOAEL (Lowest Observed Adverse Effect Level)	Mouse	Oral	250 µg/kg (Note: may be due to sample contamination)	[7]

Inhibition of Actin Polymerization

Pectenotoxin 2 is a potent inhibitor of actin polymerization. It exerts its effect by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into filamentous actin (F-actin). It does not, however, sever existing actin filaments. This activity is observed across various actin isoforms.

Actin Isoform	IC ₅₀ (Rate of Polymerization)	IC ₅₀ (Yield of Polymerization)	Reference
Skeletal Muscle Actin	44 nM	177 nM	[5]
Smooth Muscle Actin	19 - 94 nM	Not Reported	[5]
Cardiac Muscle Actin	19 - 94 nM	Not Reported	[5]
Non-Muscle Actin	19 - 94 nM	Not Reported	[5]


Cytotoxicity

Pectenotoxin 2 has demonstrated potent cytotoxic activity against a range of human cancer cell lines. However, specific IC₅₀ values are not consistently reported in the literature.

Cell Line	Effect	Reference
Human Lung Cancer	Cytotoxic	[3]
Human Colon Cancer	Cytotoxic	[3]
Human Breast Cancer	Cytotoxic	[3]
Hepatocellular Carcinoma (e.g., HepG2)	Cytotoxic	[3][8]
Human Leukemia (U937)	Decreased cell proliferation	
A7r5 (Rat Aortic Smooth Muscle)	No significant effect on viability up to 1 μ M for 30 min	[3]
Caco-2 (Human Colorectal Adenocarcinoma)	Cytotoxic	[8]

Signaling Pathways Affected by Pectenotoxin 2

The disruption of the actin cytoskeleton by **Pectenotoxin 2** initiates a cascade of downstream cellular events, particularly in cancer cells, leading to cell cycle arrest and apoptosis.

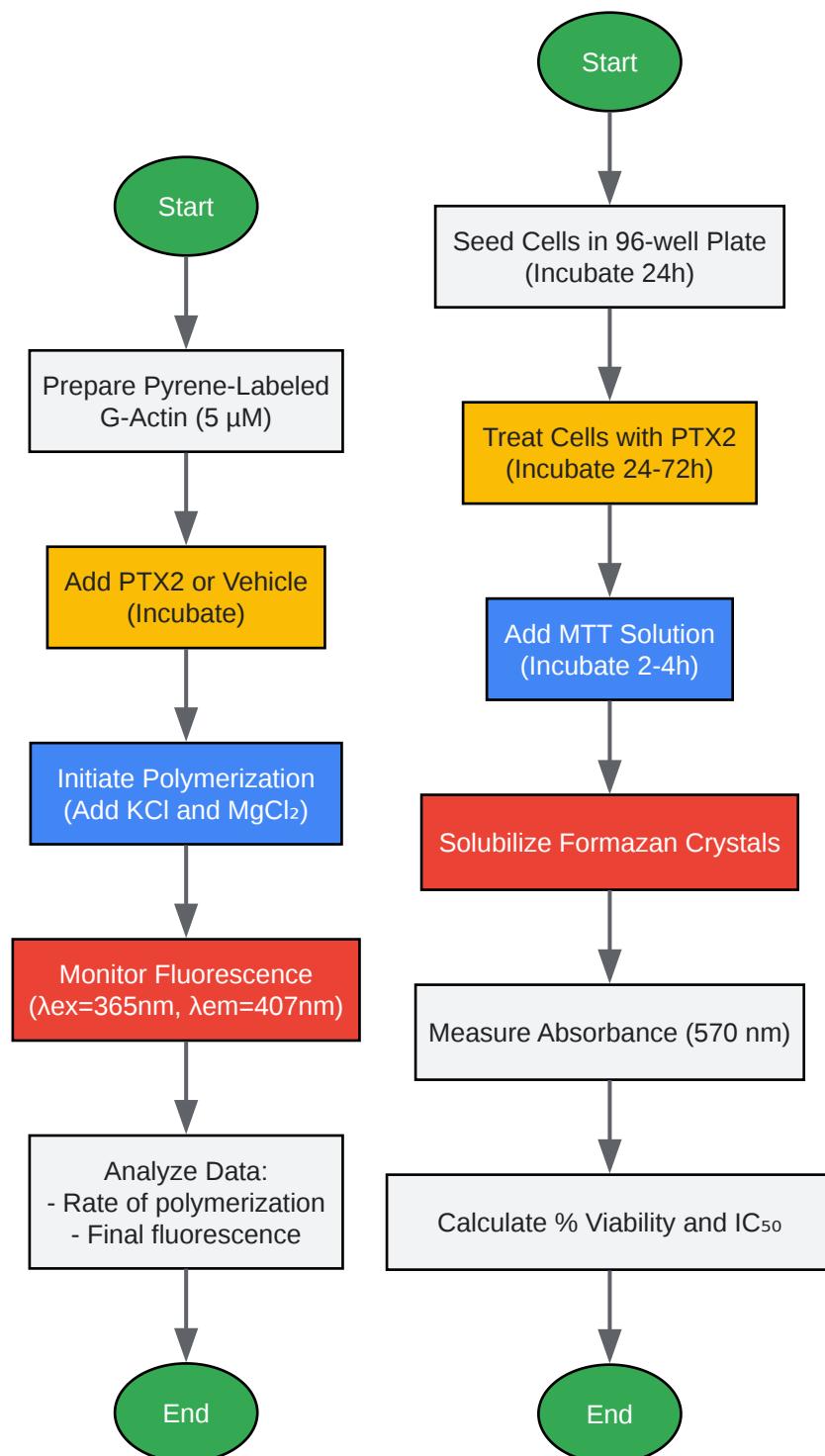
[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Pectenotoxin 2** leading to cell cycle arrest and apoptosis.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This protocol is adapted from established methods to monitor the effect of **Pectenotoxin 2** on actin polymerization in real-time.


Materials:

- Rabbit skeletal muscle actin
- Pyrene iodoacetamide
- Buffer G (0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM β-mercaptoethanol, Tris-HCl pH 8.0)

- Polymerization-inducing salts (50 mM KCl and 1 mM MgCl₂)
- **Pectenotoxin 2** stock solution (in a suitable solvent, e.g., ethanol)
- Fluorometer

Procedure:

- Preparation of Pyrene-Labeled G-Actin: Purify G-actin from rabbit skeletal muscle acetone powder. Label the purified G-actin with pyrene iodoacetamide as previously described.
- Assay Setup: In a fluorometer cuvette, prepare a solution of 5 μ M pyrene-labeled G-actin in Buffer G.
- Incubation with PTX2: Add the desired concentration of **Pectenotoxin 2** (e.g., 1-5 μ M) or vehicle control to the G-actin solution. Incubate for a short period (e.g., 2 minutes) at room temperature.
- Initiation of Polymerization: Initiate actin polymerization by adding 50 mM KCl and 1 mM MgCl₂ to the cuvette.
- Fluorescence Measurement: Immediately begin monitoring the increase in pyrene fluorescence over time. The excitation wavelength is typically around 365 nm, and the emission wavelength is around 407 nm.
- Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization and the final steady-state fluorescence are used to quantify the inhibitory effect of PTX2.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsbio.com [atsbio.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Pectenotoxin 2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000117#chemical-structure-and-properties-of-pectenotoxin-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com